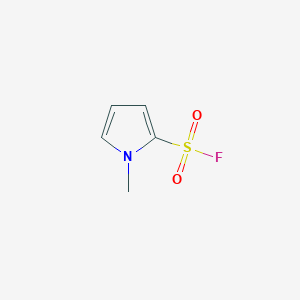

1-methyl-1H-pyrrole-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anion Recognition and Extraction : A study by de Namor and Khalife (2008) demonstrated the use of a calix[4]pyrrole derivative in recognizing and extracting fluoride and mercury ions. This research highlighted the selective interaction of the calix[4]pyrrole derivative with these ions in various solvents, providing insights into its potential for pollution control and material recycling in water treatment processes (de Namor & Khalife, 2008).

Enhanced Fluoride Anion Hosting : Another study by de Namor and Shehab (2005) focused on a double-cavity calix[4]pyrrole derivative that showed enhanced hosting ability for the fluoride anion. The research provided quantitative and qualitative assessments of its interaction with various anions, emphasizing the unique properties of this derivative for fluoride anion recognition (de Namor & Shehab, 2005).

Selective Chemosensors for Fluoride Ion : Lin et al. (2007) explored the use of pyreno[2,1-b]pyrrole and its derivatives as selective chemosensors for fluoride ions. These compounds exhibited significant colorimetric and fluorescent changes upon interaction with fluoride ions, making them suitable for real-time and on-site applications (Lin et al., 2007).

Sulfonamide and Sulfonyl Fluoride Synthesis : A method for synthesizing heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, was developed by Tucker, Chenard, and Young (2015). This method demonstrates the efficient and selective synthesis of these compounds, highlighting their potential in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Electrochemical Sensing of Fluoride : Aydogan et al. (2014) synthesized a new calix[4]pyrrole compound with an electropolymerizable EDOT substituent for the electrochemical sensing of fluoride in water. This research offers insights into the development of effective fluoride anion sensors (Aydogan et al., 2014).

properties

IUPAC Name |

1-methylpyrrole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNFFLXBDQXPIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)